
1,3-Cyclopentanedione, 2-(2-propenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Cyclopentanedione, 2-(2-propenyl)- is an organic compound with the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol This compound is a derivative of cyclopentanedione, where one of the hydrogen atoms is replaced by a 2-propenyl group
准备方法
Synthetic Routes and Reaction Conditions
1,3-Cyclopentanedione, 2-(2-propenyl)- can be synthesized through various synthetic routes. One common method involves the alkylation of 1,3-cyclopentanedione with an appropriate allyl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1,3-Cyclopentanedione and allyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The mixture is stirred and heated to promote the alkylation reaction, resulting in the formation of 1,3-Cyclopentanedione, 2-(2-propenyl)-.
Industrial Production Methods
Industrial production methods for 1,3-Cyclopentanedione, 2-(2-propenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1,3-Cyclopentanedione, 2-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield alcohols or alkanes, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The propenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
1,3-Cyclopentanedione, 2-(2-propenyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,3-Cyclopentanedione, 2-(2-propenyl)- involves its interaction with molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities, inhibition of microbial growth, or induction of cell death in cancer cells. The specific molecular targets and pathways involved depend on the context of its application and the nature of the biological system.
相似化合物的比较
Similar Compounds
1,2-Cyclopentanedione: An isomer of 1,3-Cyclopentanedione with the carbonyl groups at positions 1 and 2.
2-Allyl-1,3-cyclopentanedione: A similar compound with an allyl group at the 2-position.
Cyclopentane-1,3-dione: The parent compound without any substituents.
Uniqueness
1,3-Cyclopentanedione, 2-(2-propenyl)- is unique due to the presence of the propenyl group, which imparts distinct chemical reactivity and potential biological activities. This structural feature differentiates it from other cyclopentanedione derivatives and contributes to its specific applications in research and industry.
属性
CAS 编号 |
67136-10-1 |
|---|---|
分子式 |
C8H10O2 |
分子量 |
138.16 g/mol |
IUPAC 名称 |
2-prop-2-enylcyclopentane-1,3-dione |
InChI |
InChI=1S/C8H10O2/c1-2-3-6-7(9)4-5-8(6)10/h2,6H,1,3-5H2 |
InChI 键 |
DMZQFYFIHVSEBA-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1C(=O)CCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


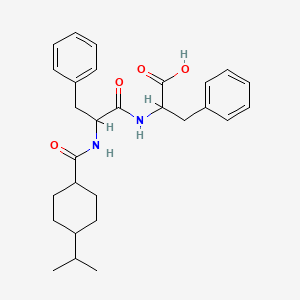

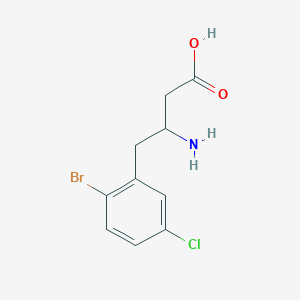
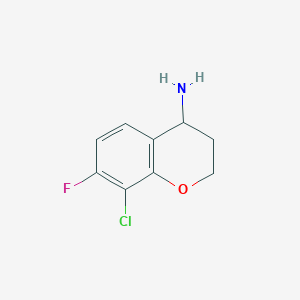
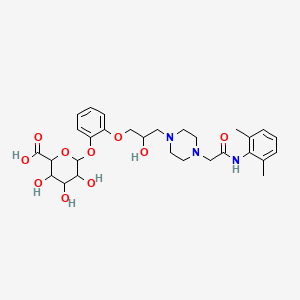
![3-(16-Acetyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaen-22-yl)propanoic acid;palladium](/img/structure/B12291121.png)
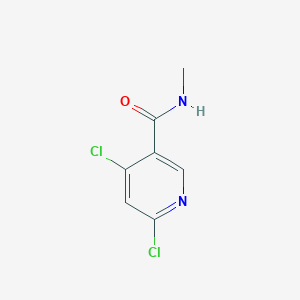
![disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid](/img/structure/B12291150.png)
![[1-(1-Phenylethyl)aziridin-2-yl]methanol](/img/structure/B12291158.png)
![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpyridine-2-carboxamide](/img/structure/B12291161.png)

![tert-butyl N-[3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate](/img/structure/B12291169.png)

![2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12291182.png)
